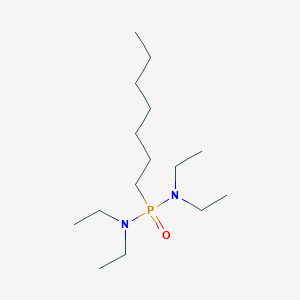![molecular formula C24H20N6O2 B14663926 2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one CAS No. 42759-79-5](/img/structure/B14663926.png)
2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexanone core with hydroxy and azidophenyl groups, making it a subject of interest in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexanone core, followed by the introduction of the azidophenyl groups through a series of condensation and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido groups can be reduced to amines.
Substitution: The azido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or amines can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one involves its ability to interact with various molecular targets. The azido groups can participate in click chemistry reactions, forming stable triazole linkages. This property makes it valuable in bioconjugation and material science applications. The hydroxy group can also engage in hydrogen bonding, influencing the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis[3-(4-nitrophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one
- 2,6-Bis[3-(4-aminophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one
Uniqueness
2,6-Bis[3-(4-azidophenyl)prop-2-en-1-ylidene]-4-hydroxycyclohexan-1-one is unique due to the presence of azido groups, which confer distinct reactivity and potential for click chemistry applications. This sets it apart from similar compounds with different substituents, such as nitro or amino groups, which have different chemical properties and applications.
Propiedades
Número CAS |
42759-79-5 |
|---|---|
Fórmula molecular |
C24H20N6O2 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
2,6-bis[3-(4-azidophenyl)prop-2-enylidene]-4-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C24H20N6O2/c25-29-27-21-11-7-17(8-12-21)3-1-5-19-15-23(31)16-20(24(19)32)6-2-4-18-9-13-22(14-10-18)28-30-26/h1-14,23,31H,15-16H2 |
Clave InChI |
BYMUMWGOSWFYAV-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=CC=CC2=CC=C(C=C2)N=[N+]=[N-])C(=O)C1=CC=CC3=CC=C(C=C3)N=[N+]=[N-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl[(methylsulfanyl)methyl]sulfanium chloride](/img/structure/B14663863.png)


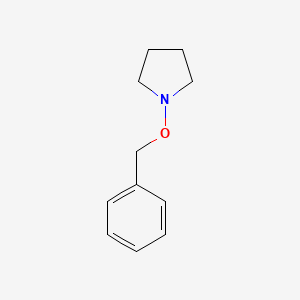
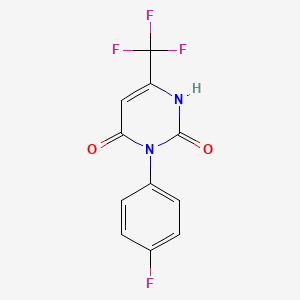
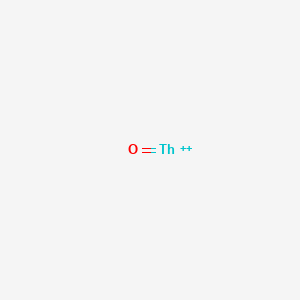
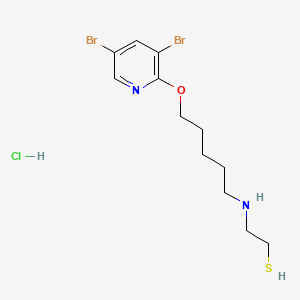
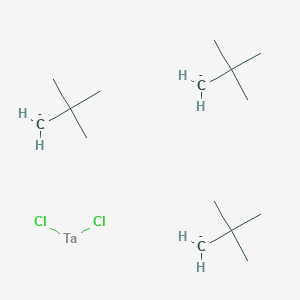




![2-Ethyl-2-[[[[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]amino]carbonyl]oxy]methyl]propane-1,3-diyl bis[[4-methyl-3-[(phenoxycarbonyl)amino]phenyl]carbamate]](/img/structure/B14663927.png)
